CLP-3094

GPCR Pharmacology Metabolic Disease Inflammation

CLP-3094 is the only commercially available compound offering dual pharmacological activity: potent GPR142 antagonism (IC50 2.3µM human, 0.2µM mouse) combined with BF3-directed androgen receptor inhibition (IC50 4µM). No single alternative simultaneously modulates these two distinct pathways. In castration-resistant and enzalutamide-resistant prostate cancer research, it uniquely enables concurrent AR transcriptional suppression via BF3 and interrogation of GPR142-driven inflammatory contributions to tumor progression. Validated in vivo in collagen-induced arthritis models. Simplifies dual-pathway cellular assays by eliminating solvent effects from two separate inhibitors.

Molecular Formula C15H13ClN2OS
Molecular Weight 304.8 g/mol
Cat. No. B420839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLP-3094
Molecular FormulaC15H13ClN2OS
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18)
InChIKeyKZEWVENYWPSSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CLP-3094 Sourcing Guide: A Dual-Activity GPR142 Antagonist and AR BF3 Inhibitor


CLP-3094 is a small molecule that functions as both a potent and selective antagonist of the G-protein coupled receptor 142 (GPR142) and a binding function 3 (BF3)-directed inhibitor of the androgen receptor (AR) [1][2]. Its dual-activity profile distinguishes it from single-target modulators, making it a unique chemical probe for investigating the intersection of metabolic and inflammatory pathways with hormone signaling [3][4].

Procurement Alert: Why Generic Substitution of CLP-3094 with AR Antagonists or GPR142 Modulators is Scientifically Unsupported


Generic substitution fails because CLP-3094 is a dual-activity compound targeting two distinct pharmacological mechanisms: GPR142 antagonism and BF3 site inhibition of the AR [1][2]. No other single compound in the common chemical inventory simultaneously modulates these two pathways. Substituting with a typical AR antagonist like Enzalutamide or a GPR142 agonist like LY3325656 would result in a complete loss of either the GPR142-mediated anti-inflammatory activity or the BF3-mediated AR transcriptional inhibition, respectively, invalidating any study design requiring the compound's unique dual-action profile [3].

CLP-3094 Quantitative Differentiation Guide: Head-to-Head Comparisons vs. Analogs and Alternatives


Potency for GPR142 Antagonism Compared to the Endogenous Agonist L-Tryptophan

CLP-3094 exhibits potent antagonism of GPR142 against its natural agonist, L-tryptophan. In a direct comparison using an aequorin assay, CLP-3094 demonstrates an IC50 of 2.3 µM for the human receptor and 0.2 µM for the mouse receptor, when challenged with 1 mM and 200 µM L-tryptophan, respectively [1]. This indicates sub-micromolar potency on the murine ortholog, a key differentiator for in vivo model selection.

GPCR Pharmacology Metabolic Disease Inflammation

Androgen Receptor Transcriptional Inhibition Relative to Established BF3 Inhibitors

CLP-3094 inhibits androgen receptor (AR) transcriptional activity by targeting the Binding Function 3 (BF3) site. Its reported IC50 of 4 µM in an eGFP-based cellular AR transcription assay provides a benchmark for potency [1]. In a cross-study comparison, this places CLP-3094 within the same potency range as the prototype BF3 inhibitor 3-(2,3-dihydro-1H-indol-2-yl)-1H-indole (reported IC50 ~3.3 µM in a similar assay [2]), but it is less potent than advanced leads like VPC-13789 (IC50 = 0.19 µM ).

Oncology Nuclear Receptor Signaling Prostate Cancer

In Vivo Anti-Inflammatory Efficacy in a Collagen-Induced Arthritis Model

The pharmacological effect of GPR142 antagonism by CLP-3094 was validated in vivo. In a mouse model of collagen-induced arthritis (CIA), daily intraperitoneal administration of CLP-3094 at 30 and 100 mg/kg from Day 0 to Day 11 resulted in a dose-dependent and statistically significant reduction in arthritis severity scores compared to vehicle-treated controls [1][2]. The reduction in arthritis scores was significant, albeit not dramatic, confirming a functional anti-inflammatory outcome from its primary target engagement.

Immunology Autoimmune Disease In Vivo Pharmacology

Unique Dual-Activity Profile Not Found in Class Analogs

CLP-3094 is distinguished by its dual activity as a GPR142 antagonist and an AR BF3 inhibitor. A survey of common AR antagonists (e.g., Enzalutamide, Bicalutamide, Darolutamide) and GPR142 agonists (e.g., LY3325656) reveals no other compound with this specific combination of activities [1]. While other BF3 inhibitors exist (e.g., VPC-13566, VPC-13789), they lack reported GPR142 antagonism. Conversely, other GPR142 modulators are agonists, not antagonists. This makes CLP-3094 a unique chemical probe for dissecting the interplay between AR signaling and GPR142-mediated pathways.

Chemical Biology Polypharmacology Probe Discovery

CLP-3094 Strategic Application Scenarios: Where Dual GPR142/AR Modulation is Required


Probing the Intersection of AR Signaling and Inflammation in Preclinical Oncology

In prostate cancer research, particularly in castration-resistant or enzalutamide-resistant models, CLP-3094's dual activity allows researchers to simultaneously inhibit AR transcriptional activity via the BF3 site and assess the contribution of GPR142-mediated inflammatory pathways to tumor progression [1][2]. This is a unique application scenario not achievable with standard AR antagonists or anti-inflammatory agents used in isolation [3].

Investigating GPR142 Antagonism in In Vivo Metabolic and Autoimmune Models

The validated in vivo anti-inflammatory activity of CLP-3094 in a collagen-induced arthritis model makes it a suitable tool for studies exploring the role of GPR142 in chronic inflammatory and autoimmune diseases [1][2]. Its superior potency on the mouse receptor (IC50 = 0.2 µM) directly supports its use in murine studies over human cell line experiments [3].

Developing Polypharmacological Assays for GPCR and Nuclear Receptor Crosstalk

For researchers developing complex cellular models to study signal integration, CLP-3094 serves as a convenient, single-compound modulator for two distinct pathways. This simplifies experimental setup compared to using two separate inhibitors, reducing solvent effects and ensuring simultaneous pathway blockade [1].

Benchmarking New AR BF3 Inhibitors or GPR142 Antagonists

With its well-characterized IC50 values for both AR transcriptional inhibition (4 µM) and GPR142 antagonism (2.3 µM on human receptor), CLP-3094 serves as a reliable reference compound in screening campaigns for new inhibitors targeting either or both of these sites [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CLP-3094

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.